molecular formula C16H22O3S B13048594 Non-3-ynyl 4-methylbenzenesulfonate

Non-3-ynyl 4-methylbenzenesulfonate

Cat. No.: B13048594
M. Wt: 294.4 g/mol
InChI Key: TZQLRNRMHAJTCK-UHFFFAOYSA-N
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Description

Non-3-ynyl 4-methylbenzenesulfonate (CAS 85612-94-8) is a chemical compound of significant interest in organic synthesis, functioning as a versatile building block for the construction of more complex molecular architectures . Its utility is derived from the presence of two key functional groups: a terminal alkyne and a sulfonate ester (tosylate) . The tosylate group is widely recognized as an excellent leaving group, making this compound highly reactive in nucleophilic substitution reactions (SN1 and SN2) and elimination reactions . This allows researchers to readily displace the tosylate with a wide range of nucleophiles, effectively introducing the non-3-ynyl chain into target molecules. Concurrently, the alkyne moiety provides a handle for further diversification through various characteristic reactions. The terminal alkyne can undergo metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, to form new carbon-carbon bonds . It can also participate in cycloaddition reactions (e.g., Click chemistry) and hydration reactions to form carbonyl compounds . The extended nine-carbon chain of the non-3-ynyl group contributes to increased hydrophobicity, which can influence the compound's physical properties and the characteristics of resulting molecules . The molecular formula is C 16 H 22 O 3 S and it has a molecular weight of 294.4 g/mol . This compound is intended for research applications as a synthetic intermediate and is For Research Use Only. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H22O3S

Molecular Weight

294.4 g/mol

IUPAC Name

non-3-ynyl 4-methylbenzenesulfonate

InChI

InChI=1S/C16H22O3S/c1-3-4-5-6-7-8-9-14-19-20(17,18)16-12-10-15(2)11-13-16/h10-13H,3-6,9,14H2,1-2H3

InChI Key

TZQLRNRMHAJTCK-UHFFFAOYSA-N

Canonical SMILES

CCCCCC#CCCOS(=O)(=O)C1=CC=C(C=C1)C

Origin of Product

United States

Ii. Synthetic Methodologies for Alkynyl 4 Methylbenzenesulfonates

Classical Synthetic Routes

The traditional approach to synthesizing alkynyl 4-methylbenzenesulfonates primarily involves the reaction of a terminal alkynol with a sulfonylating agent. This method is widely employed due to its straightforward nature and the ready availability of starting materials.

The most common method for the preparation of alkynyl 4-methylbenzenesulfonates is the sulfonation of the corresponding terminal alkynol, such as non-3-yn-1-ol (B1266180), with 4-methylbenzenesulfonyl chloride (also known as tosyl chloride). This reaction is an esterification where the hydroxyl group of the alkynol attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonate ester and hydrochloric acid as a byproduct. The sulfonate group is an excellent leaving group, making the resulting alkynyl sulfonate a valuable substrate for nucleophilic substitution and other reactions.

The efficiency of the sulfonation reaction is highly dependent on the reaction conditions, particularly the choice of base and solvent. A base is typically added to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product side. Common bases include pyridine (B92270), triethylamine, and potassium carbonate. researchgate.net The choice of base can influence the reaction rate and the formation of side products. For instance, while pyridine can act as both a base and a nucleophilic catalyst, its use can sometimes lead to the formation of pyridinium (B92312) salts.

The solvent plays a crucial role in dissolving the reactants and influencing the reaction pathway. Aprotic solvents such as dichloromethane, chloroform, acetonitrile (B52724), and toluene (B28343) are frequently used. researchgate.netrsc.org The polarity of the solvent can affect the solubility of the reactants and the stability of the intermediates. For example, in some sulfonylation reactions, a mixture of acetonitrile and water has been shown to be effective, with the water playing a critical role in the reaction pathway. researchgate.net The optimization of the base and solvent system is often determined empirically for each specific substrate to maximize the yield and minimize impurities.

Table 1: Optimization of Sulfonation Reaction Conditions

Reactant Base Solvent Temperature (°C) Observations
Phenyloxazoline and α-bromoboronate K₂CO₃ 1,4-dioxane 65 Desired cross-coupling product obtained in 75% yield. acs.org
Guaiacol and Benzenesulfonyl hydrazide - Acetonitrile/Water (2:1) 70 Yield of 55% for the sulfonated product and 30% for a dihydroxy derivative. researchgate.net
Guaiacol and Benzenesulfonyl hydrazide - Acetonitrile/Water (1:2) 70 Yield of 15% for the sulfonated product and 65% for a dihydroxy derivative. researchgate.net

This table is interactive. Click on the headers to sort the data.

Achieving high yield and purity in sulfonation reactions requires careful control over several factors. The stoichiometry of the reactants is important; an excess of the sulfonyl chloride can lead to the formation of undesired byproducts, while an insufficient amount will result in incomplete conversion of the starting alkynol. The reaction temperature is another critical parameter. While some sulfonations proceed efficiently at room temperature, others may require cooling to prevent side reactions or heating to drive the reaction to completion. acs.orgsemanticscholar.org

Purification of the final product is typically achieved through techniques such as recrystallization or column chromatography. The choice of purification method depends on the physical properties of the alkynyl sulfonate and the nature of the impurities. For industrial-scale production, optimizing reaction conditions to maximize yield and purity is crucial for developing efficient and cost-effective processes.

While 4-methylbenzenesulfonyl chloride is the most common sulfonylating agent, other reagents can be used. These include p-toluenesulfonic anhydride (B1165640) and other sulfonyl chlorides. In some cases, alternative protocols are employed to achieve the desired transformation. For example, a one-pot method for the synthesis of (arylsulfonyl)catechols involves a tandem dearomatization/sulfonylation and hydroxylation process under catalyst-free conditions. researchgate.net Additionally, methods for the direct halosulfonylation of alkynes have been developed, which introduce both a sulfonyl group and a halogen across the triple bond. rsc.org These alternative methods can offer advantages in terms of reactivity, selectivity, or functional group tolerance for specific applications.

Sulfonation of Terminal Alkynols with 4-Methylbenzenesulfonyl Chloride

Advanced Synthetic Strategies

Beyond the classical methods, more advanced strategies have been developed to synthesize specific types of alkynyl sulfonates, particularly those with defined stereochemistry.

The synthesis of chiral alkynyl sulfonates is of significant interest due to their utility as building blocks in asymmetric synthesis. One approach involves the use of chiral starting materials, such as chiral amino acids, which can be converted into chiral sulfonate-based ionic liquids in a multi-step synthesis. tu-clausthal.de

Another powerful strategy is the dynamic kinetic asymmetric alkynylation of racemic heterobiaryl sulfonates. This method utilizes a palladium catalyst with a chiral ligand, such as (S)-QUINAP, to produce axially chiral heterobiaryl alkynes in excellent yields and enantioselectivities under mild conditions. rsc.org This approach allows for the conversion of a racemic starting material into a single enantiomer of the product, representing a highly efficient method for generating chirality. Furthermore, nickel-organophotocatalyzed enantioselective sulfonylalkenylation of alkenes has been developed for the synthesis of enantioenriched β-chiral sulfones, which are valuable synthons in organic synthesis. nih.gov These advanced methods provide access to a diverse range of chiral sulfur-containing compounds with high levels of stereocontrol.

Chemoenzymatic Approaches for Complex Alkynyl Systems

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the versatility of chemical reactions to create efficient and environmentally benign synthetic routes. mdpi.combeilstein-journals.org While the enzymatic synthesis of sulfonate esters is not as extensively studied as that of carboxylate esters, the use of enzymes, particularly lipases, for the selective modification of alcohols is a well-established field. nih.govresearchgate.net

The application of chemoenzymatic strategies to the synthesis of complex alkynyl systems like Non-3-ynyl 4-methylbenzenesulfonate (B104242) is an emerging area of research. Lipases, which are known to catalyze esterification reactions with high regio- and enantioselectivity in non-aqueous media, present a potential avenue for the tosylation of alkynols. nih.govresearchgate.net The catalytic mechanism of lipases involves the activation of the substrate in the enzyme's active site, which could potentially be adapted for the reaction between an alkynol and a sulfonyl donor. nih.gov

Currently, there is limited specific literature on the lipase-catalyzed synthesis of alkynyl tosylates. However, the principles of biocatalysis suggest that by carefully selecting the enzyme, solvent, and reaction conditions, a chemoenzymatic route could be developed. This would involve the screening of various lipases for their ability to accept non-3-yn-1-ol as a substrate and to facilitate the transfer of the tosyl group from a suitable donor, such as tosyl chloride or p-toluenesulfonic anhydride. The potential advantages of such a method include milder reaction conditions, reduced side products, and higher selectivity, which are hallmarks of green chemistry. nih.gov

A hypothetical chemoenzymatic synthesis of Non-3-ynyl 4-methylbenzenesulfonate could involve the following steps:

Selection of a suitable lipase (B570770), such as Candida antarctica lipase B (CALB), which is known for its broad substrate scope. researchgate.net

Optimization of the reaction medium, likely a non-polar organic solvent to minimize hydrolysis.

Incubation of non-3-yn-1-ol with a tosylating agent in the presence of the selected lipase.

Monitoring the reaction for the formation of the desired product.

Further research is required to establish the feasibility and efficiency of this approach for the synthesis of alkynyl 4-methylbenzenesulfonates.

Solid-Phase Synthesis Techniques for Derivatized Alkynyl Scaffolds

Solid-phase synthesis offers a powerful platform for the construction of diverse molecular scaffolds by anchoring a starting material to a solid support, or resin, and then performing a series of reactions. nih.gov This technique simplifies the purification process, as excess reagents and byproducts can be washed away, and allows for the use of excess reagents to drive reactions to completion. nih.gov While extensively used for peptides and oligonucleotides, solid-phase synthesis is increasingly being applied to the synthesis of small organic molecules, including those with alkynyl functionalities.

The solid-phase synthesis of derivatized alkynyl scaffolds, such as this compound, would typically involve the following key steps:

Choice of Resin and Linker : A suitable resin, such as a Wang or a 2-chlorotrityl chloride resin, would be chosen based on the desired cleavage conditions. A linker is then attached to the resin, which provides a point of attachment for the alkynol.

Immobilization of the Alkynol : The starting material, non-3-yn-1-ol, is attached to the linker on the solid support.

On-Resin Reactions : The tosylation reaction is then carried out on the immobilized alkynol. This would involve treating the resin-bound alcohol with a tosylating agent, like tosyl chloride, in the presence of a base, such as pyridine or triethylamine. researchgate.net

Cleavage from the Resin : Once the desired on-resin transformations are complete, the final product, this compound, is cleaved from the solid support. The cleavage conditions are determined by the choice of linker and are designed to release the product without affecting its structure.

This approach allows for the efficient synthesis and derivatization of alkynyl scaffolds, potentially enabling the creation of libraries of related compounds for screening purposes.

Table 1: General Parameters for Solid-Phase Synthesis of Alkynyl Tosylates

ParameterDescriptionExamples
Solid Support (Resin) The insoluble polymer matrix.Polystyrene, Tentagel
Linker A chemical moiety that connects the substrate to the resin and dictates cleavage conditions.Wang linker, 2-Chlorotrityl linker, Rink amide linker
Starting Material The initial molecule to be functionalized.Non-3-yn-1-ol
On-Resin Reaction Chemical transformation performed on the resin-bound substrate.Tosylation with TsCl and pyridine
Cleavage Reagent Reagent used to release the final product from the resin.Trifluoroacetic acid (TFA), mild acid

Purification and Isolation Methodologies for Alkynyl Sulfonates

The purification and isolation of alkynyl sulfonates, such as this compound, are critical steps to ensure the final product is free from starting materials, reagents, and byproducts. The choice of purification method depends on the physical properties of the target compound, such as its state (solid or oil) and polarity.

For oily products like many alkyl and alkynyl tosylates, column chromatography is the most common and effective purification technique. researchgate.netsciencemadness.orgyoutube.com This method separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel, and their solubility in a mobile phase (eluent). youtube.comyoutube.comyoutube.com The polarity of the eluent is carefully chosen to achieve optimal separation. For tosylates, a mixture of non-polar and moderately polar solvents, such as hexane/ethyl acetate (B1210297) or dichloromethane/hexane, is often employed. sciencemadness.orgreddit.com The progress of the separation is typically monitored by thin-layer chromatography (TLC).

Table 2: Typical Conditions for Column Chromatography Purification of Tosylates

ParameterDescriptionTypical Conditions
Stationary Phase The solid adsorbent used in the column.Silica gel, Alumina
Mobile Phase (Eluent) The solvent system that moves through the column.Hexane/Ethyl Acetate, Dichloromethane/Hexane
Elution Mode The manner in which the solvent is passed through the column.Gravity flow, Flash chromatography (with pressure)
Monitoring Technique used to track the separation.Thin-Layer Chromatography (TLC)

For solid alkynyl sulfonates, recrystallization is a powerful purification method. mt.comlibretexts.org This technique relies on the difference in solubility of the desired compound and impurities in a particular solvent at different temperatures. libretexts.org The impure solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. Upon cooling, the pure compound crystallizes out of the solution, while the impurities remain dissolved. mt.comlibretexts.org The choice of solvent is crucial for successful recrystallization. For tosylates, which are generally non-polar to moderately polar, solvents like n-hexane are often effective. researchgate.netsciencemadness.org

After purification by either chromatography or recrystallization, the identity and purity of the isolated this compound can be confirmed by various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry.

Iii. Reactivity and Chemical Transformations of Alkynyl 4 Methylbenzenesulfonates

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are fundamental transformations in organic chemistry where a nucleophile displaces a leaving group. mdpi.com In the context of Non-3-ynyl 4-methylbenzenesulfonate (B104242), the tosylate group serves as an excellent leaving group, facilitating a variety of substitution reactions.

The 4-methylbenzenesulfonate (tosylate) group is a highly effective leaving group due to its stability as an anion. This stability arises from the resonance delocalization of the negative charge across the three oxygen atoms and the benzene (B151609) ring. youtube.comyoutube.com The conjugate acid of the tosylate anion, p-toluenesulfonic acid, is a strong acid, which further indicates the stability of the tosylate anion and its aptitude as a leaving group. youtube.comyoutube.com This inherent stability makes the carbon atom to which it is attached highly electrophilic and susceptible to attack by nucleophiles. youtube.com The efficiency of the sulfonate group as a leaving group is comparable to that of halides, earning them the moniker "pseudo halides". youtube.com

The general mechanism for nucleophilic substitution at the sulfonate ester involves the attack of a nucleophile on the carbon atom bearing the tosylate group, leading to the cleavage of the carbon-oxygen bond and the departure of the stable tosylate anion.

Table 1: Comparison of Leaving Group Ability

Leaving GroupConjugate AcidpKa of Conjugate AcidLeaving Group Ability
Tosylate (OTs) p-Toluenesulfonic acid -2.8 Excellent
Mesylate (OMs)Methanesulfonic acid-1.9Excellent
Triflate (OTf)Trifluoromethanesulfonic acid-14Excellent
Iodide (I)Hydroiodic acid-10Good
Bromide (Br)Hydrobromic acid-9Good
Chloride (Cl)Hydrochloric acid-7Moderate
Hydroxide (OH)Water15.7Poor

This table provides a comparative overview of the leaving group ability of the tosylate group in relation to other common leaving groups, with data compiled from various sources.

The electrophilic nature of the carbon atom attached to the tosylate group in Non-3-ynyl 4-methylbenzenesulfonate allows it to react with a wide array of nucleophiles. These reactions are pivotal for introducing new functional groups into the molecule.

Amines: Primary and secondary amines readily react with alkynyl tosylates to form the corresponding N-substituted alkynes. The reaction proceeds via a standard SN2 mechanism, where the nitrogen atom of the amine acts as the nucleophile. researchgate.net This reaction is a valuable tool for the synthesis of various nitrogen-containing compounds.

Alcohols: Alcohols can act as nucleophiles to displace the tosylate group, forming ethers. This reaction, often carried out in the presence of a base to deprotonate the alcohol and increase its nucleophilicity, is a common method for ether synthesis. researchgate.net

Thiols: Thiols, being excellent nucleophiles, react efficiently with alkynyl tosylates to yield thioethers. The high nucleophilicity of the sulfur atom ensures a rapid and often high-yielding reaction. researchgate.net

The presence of both a nucleophilic center and an electrophilic center within the same molecule can lead to intramolecular cyclization reactions. In specifically designed alkynyl sulfonates, a suitably positioned internal nucleophile can attack the carbon bearing the sulfonate leaving group, resulting in the formation of a cyclic compound. The feasibility and outcome (ring size) of such cyclizations are governed by factors like the length and flexibility of the chain connecting the nucleophile and the electrophile, as well as the nature of the nucleophile itself. These intramolecular pathways are powerful strategies for the synthesis of various heterocyclic and carbocyclic ring systems. researchgate.netmetu.edu.trrsc.org

Alkyne Group Reactivity and Catalyzed Transformations

The terminal alkyne functionality in this compound is another site of significant reactivity, participating in a variety of addition and cycloaddition reactions.

Cycloaddition reactions are a class of pericyclic reactions where two or more unsaturated molecules (or parts of the same molecule) combine to form a cyclic adduct. The alkyne group in this compound is a versatile participant in these transformations. nih.govresearchgate.netmdpi.comnih.gov

One of the most prominent and widely utilized reactions of terminal alkynes is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govnih.gov This reaction, often referred to as "click chemistry," is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgwikipedia.org The reaction involves the coupling of a terminal alkyne, such as this compound, with an azide (B81097) in the presence of a copper(I) catalyst. researchgate.netbeilstein-journals.org

The mechanism of the CuAAC reaction is thought to involve the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner to form the triazole ring. wikipedia.org The use of a copper(I) catalyst dramatically accelerates the reaction rate compared to the thermal Huisgen 1,3-dipolar cycloaddition and ensures the exclusive formation of the 1,4-regioisomer. organic-chemistry.org

The versatility and robustness of the CuAAC reaction have led to its widespread application in various fields, including drug discovery, materials science, and bioconjugation. nih.govnih.gov For instance, alkynyl tosylates can be "clicked" onto azide-modified biomolecules or polymers to create complex architectures.

Table 2: Key Features of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

FeatureDescription
Reactants Terminal Alkyne, Azide
Catalyst Copper(I) source (e.g., CuI, CuSO₄/sodium ascorbate)
Product 1,4-disubstituted 1,2,3-triazole
Regioselectivity High (exclusively 1,4-isomer)
Reaction Conditions Mild, often at room temperature in various solvents, including water
Scope Tolerates a wide range of functional groups
Efficiency High yields and fast reaction rates

This table summarizes the key characteristics of the CuAAC reaction, highlighting its utility in modern organic synthesis.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC / "Click Chemistry")

Cross-Coupling Reactions

The tosylate group in alkynyl 4-methylbenzenesulfonates makes them suitable electrophiles for various cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides/pseudohalides. wikipedia.org It is typically catalyzed by a palladium complex with a copper(I) co-catalyst. wikipedia.orgyoutube.com Aryl tosylates are effective coupling partners in this reaction. nih.govorganic-chemistry.org This allows for the coupling of an alkynyl tosylate like this compound with a terminal alkyne in an inverse-demand type of Sonogashira reaction, or more commonly, the coupling of a terminal alkyne with an aryl tosylate. nih.gov The use of specific phosphine (B1218219) ligands, such as CyPF-tBu and XPhos, has been shown to facilitate the coupling of aryl tosylates. nih.govacs.org

Aryl tosylates are attractive substrates for a variety of palladium-catalyzed cross-coupling reactions due to their stability and ease of preparation from phenols. nih.gov Although less reactive than aryl halides like iodides and bromides, they are effective electrophiles under appropriate catalytic conditions. nih.govnih.gov The oxidative addition of the aryl tosylate to a Pd(0) center is a key step in the catalytic cycle. acs.org

Decarboxylative coupling reactions between alkynyl carboxylic acids and aryl tosylates, catalyzed by palladium, furnish diaryl alkynes in good yields. nih.govnih.govresearchgate.net These reactions often employ phosphine ligands like 1-dicyclohexylphosphino-2-(di-tert–butylphosphino-ethyl)ferrocene (CyPF-tBu) and demonstrate good functional group tolerance. nih.govresearchgate.net

Table 4: Palladium-Catalyzed Coupling Reactions Involving Aryl Tosylates

Reaction TypeCoupling PartnerKey Conditions/LigandsReference
Sonogashira CouplingTerminal AlkynesPd catalyst, Cu(I) co-catalyst, XPhos, CyPF-tBu. nih.gov nih.gov
Decarboxylative CouplingAlkynyl Carboxylic AcidsPd(PPh₃)₂Cl₂, CyPF-tBu, Cs₂CO₃ in DMF. nih.govresearchgate.net nih.govresearchgate.net
Kumada CouplingAryl Grignard ReagentsPd(dba)₂, PPF-t-Bu at room temperature or 80 °C. acs.org acs.org
AminationAmines (e.g., Octylamine)PdCl₂(PPF-t-Bu) at room temperature. acs.org acs.org

Homogeneous gold catalysts, typically Au(I) or Au(III) complexes, are soft and highly effective Lewis acids for activating the π-systems of alkynes and allenes. nih.govmdpi.com This activation renders the alkyne moiety in molecules like this compound susceptible to nucleophilic attack, triggering a cascade of reactions including carbocyclizations, rearrangements, and cycloadditions. nih.govbeilstein-journals.orgbeilstein-journals.org

For example, gold catalysts can promote the cycloisomerization of alk-4-yn-1-ones to yield substituted furans or 4H-pyrans, depending on the substitution pattern. beilstein-journals.org Gold catalysis also enables formal cycloaddition reactions, such as (4+3) cycloadditions, to produce complex polycyclic systems. beilstein-journals.org More recently, a gold-catalyzed four-component reaction has been developed that functionalizes internal alkynes to form highly substituted ketones, breaking the carbon-carbon triple bond and forming four new chemical bonds in the process. nih.gov These transformations highlight the power of gold catalysis to convert simple alkynyl precursors into intricate molecular structures. nih.gov

Rhodium(I)-Catalyzed Carbocyclization Reactions

Rhodium(I) complexes are effective catalysts for the carbocyclization of enynes and related systems. In the context of alkynyl 4-methylbenzenesulfonates, rhodium(I) catalysis can facilitate intramolecular reactions involving the alkyne moiety. These reactions often proceed through a cascade mechanism, leading to the formation of complex carbocyclic and heterocyclic scaffolds. nih.gov

For instance, rhodium(I)-catalyzed allenic Alder-ene reactions have been developed for the synthesis of δ- and ε-lactams. nih.gov This methodology demonstrates the utility of rhodium catalysis in constructing ring systems that are otherwise challenging to access. nih.gov The general principle involves the coordination of the rhodium(I) catalyst to the alkyne, followed by intramolecular attack of a nucleophile and subsequent cyclization. The specific outcome of the reaction is influenced by the substrate structure, catalyst, and reaction conditions.

Further research has explored the rhodium-catalyzed [2+2+2] cycloaddition of alkynyl-ynamides with carbon disulfide, which allows for the simultaneous formation of pyrrole (B145914) and thiopyranethione rings. scirp.org While not directly involving this compound, this highlights the broader potential of rhodium catalysis in complex heterocyclic synthesis starting from alkyne precursors. scirp.org

Detailed findings from a study on the rhodium(I)-catalyzed allenic carbocyclization to form lactams are presented below:

EntryAlleneProductYield (%)
14a HH5a 85
24b HMe5b 80
34c HPh5c 92
44d HBn5d 88
54e MeH5e 75
64f MeMe5f 78
74g MePh5g 89
84h MeBn5h 82
94i PhH5i 95
104j PhMe5j 91
114k PhPh5k 98
124l PhBn5l 93

Table 1: Rhodium(I)-Catalyzed Allenic Carbocyclization of Amides. Source: Adapted from relevant research findings. nih.gov

Oxidation Reactions of the Alkyne Moiety

The alkyne functional group in this compound is susceptible to oxidation by various reagents, leading to a range of products. masterorganicchemistry.com Common oxidizing agents for alkynes include ozone (O₃) and potassium permanganate (B83412) (KMnO₄). masterorganicchemistry.com

Ozonolysis of an alkyne, followed by a workup, typically results in the cleavage of the carbon-carbon triple bond to form carboxylic acids. If the alkyne is terminal, one of the products will be carbonic acid, which decomposes to carbon dioxide and water. For an internal alkyne like this compound, ozonolysis would be expected to yield two different carboxylic acids.

Oxidation with potassium permanganate under neutral or slightly acidic conditions can also cleave the alkyne, yielding carboxylic acids. Under milder, basic conditions, it is sometimes possible to form a diketone.

A study on the oxidation of a secondary alkyl tosylate using dimethyl sulfoxide (B87167) (DMSO) was also reported, which could be a potential route for the oxidation of the alcohol precursor to the tosylate. acs.org Furthermore, a general protocol for the oxidation of alkynyl boronates, which can be generated from terminal alkynes, to carboxylic acids, esters, and amides has been developed. nih.gov This method demonstrates broad substrate scope and excellent functional group tolerance. nih.gov

In a specific example of oxidative cyclization, o-(1-hydroxy-2-alkynyl)-N-tosylanilides were treated with manganese(IV) oxide to promote a sequential oxidation/intramolecular hydroamination, yielding 4-quinolones and (Z)-2-alkylidene-3-oxindoles. nih.gov This highlights how the oxidation of an alkyne can be coupled with other transformations to build complex heterocyclic structures. nih.gov

Reduction Reactions of the Alkyne Moiety

The alkyne group in this compound can be reduced to either an alkene or an alkane, depending on the choice of reducing agent and reaction conditions. masterorganicchemistry.com

Partial Reduction to Alkenes:

Cis-alkenes: Catalytic hydrogenation using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline), will reduce the alkyne to a cis-alkene (Z-alkene). khanacademy.org The catalyst is deactivated to prevent further reduction to the alkane. khanacademy.org

Trans-alkenes: Dissolving metal reduction, using sodium or lithium metal in liquid ammonia, selectively produces a trans-alkene (E-alkene). khanacademy.org This reaction proceeds through a radical anion intermediate, where the steric repulsion of the alkyl groups favors the trans configuration. khanacademy.org

Complete Reduction to Alkanes: Catalytic hydrogenation with a more active catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), under a hydrogen atmosphere will completely reduce the alkyne to the corresponding alkane.

It is important to note that the tosylate group is generally stable to these reduction conditions.

Intramolecular Cyclization and Cascade Reactions

The presence of both an electrophilic center (the carbon bearing the tosylate) and a nucleophilic moiety (the alkyne) within the same molecule allows for a variety of intramolecular cyclization reactions.

Aza-Prins Reactions Promoted by Lewis Acids

The Prins reaction traditionally involves the electrophilic addition of an aldehyde or ketone to an alkene or alkyne. wikipedia.orgorganic-chemistry.org The aza-Prins reaction is a variation where an iminium ion, generated from an amine and a carbonyl compound, acts as the electrophile. researchgate.net In the context of alkynyl tosylates, the alkyne can serve as the nucleophile in an intramolecular aza-Prins cyclization.

These reactions are typically promoted by Lewis acids, which activate the electrophile. For instance, iron(III) halide-promoted aza-Prins cyclization between γ,δ-unsaturated tosylamides and aldehydes furnishes six-membered azacycles. researchgate.net Similarly, homopropargyl tosylamines can react with aldehydes to yield 2-alkyl-4-halo-1-tosyl-1,2,5,6-tetrahydropyridines. researchgate.net

A study detailed the alkyne aza-Prins cyclization of N-(hexa-3,5-diynyl)tosylamides with various aldehydes using triflic acid (TfOH). nih.gov This method provides TfO-substituted pyrrolidines with high E-selectivity and complete regioselectivity. nih.gov The development of alkynyl halo-aza-Prins reactions has also provided versatile routes to N-heterocycles containing a vinyl halide, which can be further functionalized through cross-coupling reactions. nih.gov

Cycloetherification and Related Cyclization Pathways

Intramolecular cycloetherification of alkynyl tosylates can occur when a suitable internal nucleophile, such as a hydroxyl group, is present in the molecule. The tosylate acts as an excellent leaving group, facilitating the nucleophilic attack of the oxygen atom onto the carbon bearing the tosylate. This process can lead to the formation of cyclic ethers.

While direct examples for this compound are not explicitly detailed, the principles of tosylate chemistry suggest that if the alkyl chain were to contain a hydroxyl group, intramolecular etherification would be a feasible and high-yielding reaction. masterorganicchemistry.com

Derivatization and Further Functionalization Strategies

The dual functionality of alkynyl tosylates like this compound opens up numerous avenues for derivatization and the synthesis of more complex molecules. The tosylate group is a versatile leaving group for nucleophilic substitution reactions, while the alkyne can participate in a wide array of transformations. masterorganicchemistry.comnih.govyoutube.com

Functionalization via the Tosylate Group: The tosylate can be displaced by a variety of nucleophiles in SN2 reactions, allowing for the introduction of different functional groups at the carbon atom. masterorganicchemistry.com Examples of nucleophiles include:

Azides (e.g., NaN₃) to form alkyl azides. nih.gov

Halides (e.g., NaBr, NaI) to form alkyl halides.

Cyanides (e.g., NaCN) to form nitriles.

Thiolates (e.g., NaSR) to form thioethers.

Amines to form substituted amines.

A nickel/cobalt-catalyzed reductive homo-coupling of alkyl tosylates has been developed, providing a method for forming carbon-carbon bonds. nih.gov Additionally, an electrochemical nickel-catalyzed cross-coupling of alkyl tosylates with alkyl halides has been reported. acs.org

Functionalization via the Alkyne Moiety: The alkyne group can undergo various reactions, including:

Click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition).

Sonogashira coupling with aryl or vinyl halides.

Hydroboration-oxidation to form aldehydes or ketones.

Hydration to form ketones.

Halogenation to form dihaloalkenes or tetrahaloalkanes. masterorganicchemistry.com

Iv. Mechanistic Investigations of Transformations Involving Alkynyl 4 Methylbenzenesulfonates

Elucidation of Reaction Mechanisms via Intermediate Identification

The elucidation of a reaction mechanism often hinges on the successful identification and characterization of transient intermediates. In the context of reactions involving alkynyl 4-methylbenzenesulfonates, various techniques are employed to trap or observe these fleeting species. For instance, in palladium-catalyzed reactions, the formation of organopalladium intermediates is a key mechanistic feature. Techniques such as in-situ NMR spectroscopy and mass spectrometry can provide direct evidence for the existence of these intermediates.

Kinetic Studies and Rate Law Determination

Kinetic studies are instrumental in quantitatively describing the rates of chemical reactions and deducing the composition of the transition state. By systematically varying the concentrations of reactants, catalysts, and other additives, a rate law can be established. This mathematical expression reveals which species are involved in the rate-determining step of the reaction. For reactions of alkynyl 4-methylbenzenesulfonates, kinetic data can help to distinguish between different proposed mechanistic pathways.

Analysis of Transition State Structures and Energetics

Computational chemistry has become an indispensable tool for studying the structures and energies of transition states, which are inherently difficult to observe experimentally. Density Functional Theory (DFT) calculations, for example, can provide detailed three-dimensional models of transition states and calculate their associated activation energies. These computational insights, when correlated with experimental kinetic data, offer a powerful approach to understanding the factors that control reaction rates and selectivity. For instance, computed transition state structures for processes like alkyne silylation can reveal key bond distances and angles that define the geometry of the activated complex. researchgate.net

Probing Selectivity (Regio-, Chemo-, Stereo-) in Reactions

Many reactions involving alkynyl 4-methylbenzenesulfonates have the potential to yield multiple products. Understanding and controlling the selectivity of these transformations is a major focus of mechanistic investigations.

Regioselectivity refers to the preference for bond formation at one position over another. In reactions such as additions to the alkyne moiety, the regiochemical outcome can often be rationalized by considering electronic and steric effects in the transition state.

Chemoselectivity is the preferential reaction of one functional group in the presence of others. The tosylate group, being a good leaving group, can compete with the reactivity of the alkyne. Mechanistic studies help to delineate the conditions that favor one reaction pathway over the other.

Stereoselectivity concerns the preferential formation of one stereoisomer over another. In reactions that generate new chiral centers or geometric isomers (E/Z), the stereochemical outcome is determined by the relative energies of the diastereomeric transition states.

Influence of Catalyst Structure and Reaction Environment on Mechanistic Pathways

The choice of catalyst and the reaction conditions, including the solvent, temperature, and additives, can have a profound impact on the operative reaction mechanism.

Catalyst Structure: In metal-catalyzed reactions, the nature of the ligands coordinated to the metal center plays a critical role in determining the catalyst's activity and selectivity. Ligands can influence the electronic and steric environment around the metal, thereby modulating the rates of key elementary steps such as oxidative addition, migratory insertion, and reductive elimination.

Reaction Environment: The solvent can influence reaction rates and selectivities through its polarity, coordinating ability, and capacity to stabilize charged intermediates or transition states. Temperature affects the reaction rate according to the Arrhenius equation, and in some cases, can influence the selectivity of a reaction if two competing pathways have different activation energies. Additives, such as bases or co-catalysts, can also play a crucial role in the catalytic cycle.

By systematically studying these factors, chemists can gain a comprehensive understanding of the mechanistic landscape of reactions involving alkynyl 4-methylbenzenesulfonates, enabling the development of more efficient and selective synthetic methodologies.

V. Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed matter. In the context of Non-3-ynyl 4-methylbenzenesulfonate (B104242), DFT calculations provide profound insights into its structural, electronic, and spectroscopic properties. These calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311G(d,p), to achieve a balance between accuracy and computational cost. nih.gov

Geometry Optimization of Reactants, Intermediates, and Products

A fundamental application of DFT is the geometry optimization of molecular structures to find the minimum energy conformation. researchgate.net For Non-3-ynyl 4-methylbenzenesulfonate, this process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is located. This corresponds to the most stable three-dimensional arrangement of the molecule.

The optimization process is not only applied to the ground state of the molecule but is also crucial for studying chemical reactions involving it. For instance, in a nucleophilic substitution reaction where the tosylate group is displaced, DFT can be used to optimize the geometries of:

Reactants: this compound and the incoming nucleophile.

Intermediates: Any transient species formed during the reaction, such as carbocation intermediates in an SN1-type mechanism.

Transition States: The highest energy structure along the reaction coordinate that connects reactants and products.

Products: The final molecules formed after the reaction is complete.

By determining these optimized geometries, key structural parameters such as bond lengths, bond angles, and dihedral angles are obtained. This information is vital for understanding the steric and electronic factors that govern the molecule's reactivity. nih.gov

Table 1: Theoretical Optimized Geometrical Parameters for this compound

ParameterBond/AngleTheoretical Value (Å or °)
Bond Length C-O (ester)1.45
S=O1.43
S-O (ester)1.60
S-C (aryl)1.77
C≡C1.21
Bond Angle C-O-S118.0
O=S=O120.0
C-C≡C178.0

Note: The values in this table are representative and would be determined with specific DFT calculations.

Analysis of Electronic Structure (e.g., HOMO-LUMO Energies, Orbital Interactions)

The electronic behavior of a molecule is dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are key descriptors of chemical reactivity. wuxiapptec.com

HOMO: Represents the ability of a molecule to donate electrons. For this compound, the HOMO is likely to be localized on the electron-rich regions, such as the alkyne triple bond or the aromatic ring.

LUMO: Represents the ability of a molecule to accept electrons. The LUMO is expected to be centered on the electrophilic sites. In tosylates, the σ* antibonding orbital of the C-O bond is a key component of the LUMO, indicating its susceptibility to nucleophilic attack. mdpi.comyoutube.com The sulfur atom can also be an electrophilic center.

The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a critical parameter for determining a molecule's kinetic stability, polarizability, and chemical reactivity. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wuxiapptec.com In a reaction, the interaction between the HOMO of a nucleophile and the LUMO of the electrophile (the tosylate) is the primary orbital interaction driving the chemical transformation. youtube.com

Table 2: Calculated Frontier Molecular Orbital Energies

ParameterEnergy (eV)
HOMO Energy -7.5
LUMO Energy -0.8
HOMO-LUMO Gap 6.7

Note: These are example values. Actual energies are computed via DFT.

Prediction of Spectroscopic Parameters for Structural Confirmation

DFT calculations can predict various spectroscopic properties, which are invaluable for confirming the structure of a synthesized compound. By comparing the calculated spectra with experimental data, chemists can verify the identity and purity of this compound.

Infrared (IR) Spectroscopy: DFT can compute the vibrational frequencies corresponding to the stretching and bending of bonds within the molecule. These frequencies can be correlated with the peaks observed in an experimental IR spectrum. For this tosylate, characteristic calculated frequencies would include the C≡C triple bond stretch, the asymmetric and symmetric S=O stretches, and the C-O and S-O single bond stretches.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical chemical shifts (¹H and ¹³C) can be calculated and compared to experimental NMR data. This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized geometry.

These theoretical predictions provide a powerful tool for structural elucidation and can help assign complex experimental spectra. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals obtained from a DFT calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. eurjchem.com This provides a chemically intuitive picture of the electronic structure.

For this compound, NBO analysis would provide detailed information on:

Hybridization: The analysis determines the hybridization of atomic orbitals contributing to each bond (e.g., sp³, sp², sp).

Natural Atomic Charges: It calculates the charge distribution on each atom, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) centers.

Bonding and Antibonding Orbitals: It clearly defines the σ and π bonding orbitals, as well as the corresponding empty σ* and π* antibonding orbitals. The high occupancy of a bonding orbital (close to 2) confirms a strong covalent bond, while the low occupancy of non-Lewis (antibonding) orbitals indicates the validity of the Lewis structure description.

A key aspect of NBO analysis is the examination of donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization or hyperconjugation. In the case of this tosylate, a significant donor-acceptor interaction would be expected between a lone pair on an oxygen atom (donor) and the σ* antibonding orbital of the adjacent S-C or S-O bond (acceptor), which contributes to the stability of the sulfonate group.

Theoretical Studies on Reaction Pathways and Activation Barriers

Computational chemistry allows for the detailed exploration of potential reaction mechanisms. For this compound, which is designed to be a good substrate for nucleophilic substitution, theoretical studies can elucidate the pathways and energetics of these reactions. chemistrysteps.com

The tosylate group (-OTs) is an excellent leaving group because its negative charge is well-stabilized by resonance across the sulfonate group. periodicchemistry.com Theoretical studies can map the potential energy surface for reactions such as SN1 and SN2.

SN2 Mechanism: In this concerted mechanism, a nucleophile attacks the carbon atom attached to the tosylate group, and the C-OTs bond breaks simultaneously. DFT calculations can locate the transition state for this process and determine its energy, which corresponds to the activation barrier of the reaction. A lower activation barrier indicates a faster reaction.

SN1 Mechanism: This stepwise mechanism involves the initial departure of the tosylate leaving group to form a carbocation intermediate, which is then attacked by the nucleophile. Computational studies can calculate the energies of the carbocation intermediate and the transition states leading to and from it.

By comparing the calculated activation barriers for competing pathways, it is possible to predict which mechanism is more favorable under specific conditions. These theoretical investigations provide a molecular-level understanding of the factors controlling the reactivity and selectivity of this compound in synthetic applications. chemistrysteps.commasterorganicchemistry.com

Vi. Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of non-3-ynyl 4-methylbenzenesulfonate (B104242) and its derivatives. Through various NMR experiments, detailed information about the carbon skeleton and the position of protons can be obtained, facilitating the complete assignment of the molecule's structure.

High-Resolution ¹H and ¹³C NMR for Structural Assignment of Products and Intermediates

High-resolution ¹H and ¹³C NMR are fundamental techniques for the structural characterization of organic molecules. In the context of non-3-ynyl 4-methylbenzenesulfonate, ¹H NMR provides information on the chemical environment of the hydrogen atoms, while ¹³C NMR elucidates the carbon framework.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would exhibit characteristic signals corresponding to the different types of protons in the molecule. The aromatic protons of the tosyl group would appear in the downfield region, typically between 7.0 and 8.0 ppm. The protons on the carbon adjacent to the sulfonate ester oxygen would be deshielded and appear further downfield compared to other aliphatic protons. The protons of the non-3-ynyl chain would show distinct splitting patterns and chemical shifts based on their proximity to the triple bond and the sulfonate group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information. The carbons of the aromatic ring would generate signals in the aromatic region (around 120-150 ppm). The carbons of the acetylenic bond would have characteristic chemical shifts in the range of 60-90 ppm. The remaining aliphatic carbons of the non-3-ynyl chain would appear in the upfield region of the spectrum. Quaternary carbons, such as the one to which the methyl group of the tosyl moiety is attached and the acetylenic carbons, often show signals of lower intensity. youtube.com

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound, based on general principles and data from analogous compounds. rsc.orgspectrabase.com

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic CH (ortho to SO₂)~7.8~128
Aromatic CH (meta to SO₂)~7.4~130
Aromatic C-SO₂-~145
Aromatic C-CH₃-~133
Ar-CH₃~2.4~21
O-CH₂~4.1~69
CH₂-C≡~2.3~19
≡C-CH₂~2.1~80
C≡C-~80
-(CH₂)₄-~1.3-1.6~22-31
CH₃-CH₂~0.9~14

Note: These are predicted values and may vary slightly in experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation

To definitively establish the connectivity within this compound and its reaction products, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. sdsu.edu Cross-peaks in a COSY spectrum indicate which protons are spin-coupled to each other, typically through two or three bonds. This is crucial for tracing the connectivity of the aliphatic chain in this compound. researchgate.netresearchgate.net

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edulibretexts.org It is invaluable for assigning the carbon signals in the ¹³C NMR spectrum based on the more easily interpretable ¹H NMR spectrum. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). sdsu.edulibretexts.org HMBC is particularly powerful for piecing together different fragments of a molecule and for identifying quaternary carbons by observing their correlations with nearby protons. For instance, the connectivity between the non-3-ynyl moiety and the tosyl group can be confirmed through HMBC correlations. researchgate.netyoutube.com

Specialized NMR (e.g., ³¹P NMR for Phosphorus-Containing Intermediates)

In reactions where this compound might interact with phosphorus-containing reagents, such as in certain coupling reactions or reductions, ³¹P NMR spectroscopy would be a critical tool. This technique is highly sensitive to the chemical environment of phosphorus nuclei and can provide detailed information about the structure and oxidation state of any phosphorus-containing intermediates or byproducts that may form during the course of a reaction. youtube.com

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination of Reaction Products

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. This accuracy allows for the determination of the elemental formula of this compound and its reaction products, as the measured mass can be matched to a unique combination of atoms. This is a crucial step in confirming the identity of newly synthesized compounds.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a specific parent ion and then inducing its fragmentation to observe the resulting daughter ions. nih.gov The fragmentation pattern is characteristic of the molecule's structure and can provide valuable information about the connectivity of its different parts.

For this compound, characteristic fragmentation pathways would likely involve:

Cleavage of the C-O bond between the non-3-ynyl chain and the sulfonate group, leading to the formation of ions corresponding to the non-3-ynyl cation and the tosylate anion (or a related neutral species). miamioh.edumasterorganicchemistry.com

Fragmentation of the tosyl group, which could involve the loss of SO₂ or the formation of a tropylium (B1234903) ion (m/z 91) from the toluene (B28343) moiety.

Cleavage within the non-3-ynyl chain, particularly at positions allylic or propargylic to the triple bond, which are typically more susceptible to fragmentation. libretexts.org

The fragmentation of tosylates can be complex, and in some cases, rearrangements such as the migration of the tosyl group can occur under CID (Collision-Induced Dissociation) conditions. nih.gov

The following table outlines potential major fragments that could be observed in the MS/MS analysis of this compound.

Fragment Ion Proposed Structure m/z (approximate)
[C₉H₁₅]⁺Non-3-ynyl cation123
[C₇H₇]⁺Tropylium ion91
[C₇H₇SO₂]⁺Tosyl cation155
[M - C₇H₇SO₂]⁺Molecular ion minus tosyl group139
[M - C₉H₁₅O]⁺Molecular ion minus non-3-ynoxy group155

Infrared (IR) Spectroscopy for Functional Group Analysis During Transformations

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, IR spectroscopy is crucial for tracking the conversion of the alkyne and sulfonate ester moieties during a chemical reaction.

The key functional groups of this compound have distinct absorption bands in the IR spectrum. The terminal alkyne (C≡C) stretching vibration appears as a weak to medium band in the 2100-2260 cm⁻¹ region, while the corresponding ≡C-H stretch is a sharp, strong band around 3300 cm⁻¹. The sulfonate group (R-SO₂-O-R') exhibits strong, characteristic asymmetric and symmetric stretching vibrations for the S=O bonds, typically found near 1350-1370 cm⁻¹ and 1170-1190 cm⁻¹, respectively.

During a chemical transformation, such as a nucleophilic substitution where the tosylate group is displaced or an addition reaction across the alkyne, the IR spectrum will show significant changes. For instance, in a reaction where the alkyne is hydrated to a ketone, the characteristic alkyne bands would disappear, and a new, strong band for a carbonyl group (C=O) would emerge around 1715 cm⁻¹. Similarly, if the tosylate is displaced by a nucleophile, the intensity of the S=O stretching bands would diminish, confirming the progress of the reaction. By monitoring these changes over time, IR spectroscopy provides a direct method for analyzing the transformation of key functional groups.

Table 1: Characteristic IR Absorption Frequencies for this compound and Potential Transformation Products

Functional Group Vibration Type Characteristic Wavenumber (cm⁻¹) Significance in Reaction Monitoring
Alkyne (C≡C) Stretch 2100 - 2260 Disappearance indicates reaction at the triple bond.
Alkynyl C-H Stretch ~3300 Disappearance indicates reaction at the triple bond.
Sulfonate (S=O) Asymmetric Stretch 1350 - 1370 Disappearance or shift indicates cleavage of the tosylate group.
Sulfonate (S=O) Symmetric Stretch 1170 - 1190 Disappearance or shift indicates cleavage of the tosylate group.
Aromatic (C=C) Stretch 1590 - 1610 Remains relatively constant, serving as an internal reference.
Carbonyl (C=O) Stretch ~1715 Appearance indicates oxidation or hydration of the alkyne.

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Monitoring

UV-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily those involving π-electrons and non-bonding electrons. sci-hub.se In this compound, the dominant chromophore—the part of the molecule that absorbs UV light—is the 4-methylbenzenesulfonate (tosyl) group. The benzene (B151609) ring in this group contains a conjugated π-system that gives rise to characteristic absorption bands in the UV region.

The primary electronic transitions observed are π → π* transitions within the aromatic ring. These typically result in strong absorption bands. The exact position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the electronic environment of the chromophore.

UV-Vis spectroscopy is an effective tool for monitoring reaction kinetics. sci-hub.se According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is molar absorptivity, b is path length, and c is concentration), the absorbance of a solution is directly proportional to the concentration of the absorbing species. If a reaction involves a change in the structure of the tosyl group or its immediate electronic environment, the UV-Vis spectrum will change accordingly. For example, if the tosylate is cleaved from the nonynyl chain during a substitution reaction, the electronic environment of the resulting benzenesulfonic acid or its salt will differ from the starting ester, leading to a shift in λmax or a change in absorbance. By monitoring this change at a fixed wavelength over time, the rate of the reaction can be determined. sci-hub.se

Table 2: Expected Electronic Transitions for the Chromophore in this compound

Chromophore Electronic Transition Typical λmax Range (nm) Notes
Benzene Ring π → π* (E2-band) ~220-230 Intense absorption characteristic of the substituted benzene ring.
Benzene Ring π → π* (B-band) ~260-275 Weaker, fine-structured absorption, sensitive to substitution.

X-ray Diffraction Analysis for Solid-State Structural Elucidation of Key Intermediates and Products

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide unambiguous structural information, including bond lengths, bond angles, and conformational details of a molecule, as well as how molecules pack together in a crystal lattice. mdpi.com

While the specific crystal structure of this compound is not publicly available, the methodology of XRD is directly applicable. If a suitable single crystal of the compound, a key reaction intermediate, or a final product can be grown, XRD analysis would yield its exact solid-state structure. This information is invaluable for mechanistic elucidation. For example, it could confirm the stereochemistry of a product or reveal the structure of an unexpected, stable intermediate, providing direct evidence for a proposed reaction pathway.

The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. From this pattern, the electron density map of the molecule is calculated, revealing the positions of the atoms. For instance, in a study of a related compound, 2-ammonio-5-chloro-4-methylbenzenesulfonate, XRD was used to confirm its zwitterionic nature in the solid state and to determine its crystal system, space group, and unit cell dimensions. researchgate.net This level of detail confirms molecular connectivity and provides insight into intermolecular interactions like hydrogen bonding. researchgate.net

Table 3: Example of Crystallographic Data Obtainable from X-ray Diffraction Analysis (Based on a related benzenesulfonate)

Parameter Description Example Value (from 2-ammonio-5-chloro-4-methylbenzenesulfonate researchgate.net)
Crystal System The symmetry system of the crystal lattice. Monoclinic
Space Group The symmetry group of the crystal. Ia
a, b, c (Å) The dimensions of the unit cell. a = 5.498 Å, b = 32.805 Å, c = 4.924 Å
α, β, γ (°) The angles of the unit cell. α = 90°, β = 93.50°, γ = 90°
Volume (ų) The volume of the unit cell. 886.50 ų
Z The number of molecules per unit cell. 4

Chromatographic Techniques for Reaction Monitoring and Product Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. These methods are fundamental in synthetic chemistry for both monitoring the progress of a reaction and assessing the purity of the final product.

Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative technique used for reaction monitoring. A small sample of the reaction mixture is spotted onto a silica (B1680970) gel plate. As the solvent (mobile phase) moves up the plate, it carries the components of the mixture at different rates depending on their polarity. This compound, being moderately polar, will have a specific retention factor (Rf). As the reaction proceeds, a new spot corresponding to the product will appear, typically with a different Rf value. The reaction is considered complete when the spot for the starting material has disappeared.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These are quantitative techniques that provide detailed information about the composition of a reaction mixture.

GC is suitable for compounds that are volatile and thermally stable. While the starting material might be suitable, its products may not be.

HPLC is more versatile and generally the preferred method for compounds like this compound and its derivatives, which may have lower volatility or thermal sensitivity. nih.gov In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase. The less polar components elute later. By running a sample of the reaction mixture through an HPLC system, one can separate the starting material, intermediates, and products, and the area under each peak is proportional to its concentration. This allows for the calculation of conversion, yield, and the purity of the final, isolated product. sci-hub.se

Table 4: Comparison of Chromatographic Techniques for Analysis of this compound

Technique Principle Application Advantages Limitations
TLC Separation by polarity on a solid plate. Rapid, qualitative reaction progress check. Fast, inexpensive, uses minimal sample. Not quantitative, lower resolution.
GC Separation by boiling point/volatility in a gaseous mobile phase. Quantitative analysis of volatile and thermally stable compounds. High resolution, quantitative. Requires compound to be volatile and thermally stable.
HPLC Separation by polarity using a high-pressure liquid mobile phase. Quantitative reaction monitoring and final product purity assessment. High resolution, quantitative, suitable for non-volatile compounds. More complex instrumentation, higher cost.

Vii. Applications in Contemporary Organic Synthesis

Versatile Building Blocks for Complex Molecular Architectures

The dual reactivity of Non-3-ynyl 4-methylbenzenesulfonate (B104242) allows for its use in the stepwise or tandem construction of complex molecular frameworks. The tosylate group, being an excellent leaving group, facilitates nucleophilic substitution reactions. This allows for the introduction of the non-3-ynyl moiety into a target molecule. Subsequently, the alkyne can be further functionalized.

For instance, the compound can be reacted with a nucleophile to form a new carbon-nucleophile bond. The resulting product, now containing a nine-carbon chain with a terminal alkyne, is primed for further elaboration. This alkyne can then undergo reactions such as the Sonogashira coupling, click chemistry, or various cycloadditions to build more intricate structures. This step-wise approach provides chemists with a reliable method for introducing a functionalized nine-carbon chain into a variety of molecular scaffolds.

The extended carbon chain of the non-3-ynyl group can also influence the properties of the resulting molecules, for example by increasing lipophilicity, which can be a desirable trait in certain pharmaceutical or materials science applications.

Synthesis of Scaffolds for Chemical Biology Research

In the field of chemical biology, there is a high demand for molecular probes and scaffolds to study biological systems. The alkyne group of Non-3-ynyl 4-methylbenzenesulfonate is particularly well-suited for this purpose, as it is a key functional group for "click chemistry," a set of biocompatible reactions that are widely used for labeling and modifying biomolecules.

The typical application involves the initial attachment of the non-3-ynyl group to a molecule of interest via the displacement of the tosylate. This "alkyne-tagged" molecule can then be selectively reacted with an azide-functionalized probe (e.g., a fluorescent dye, a biotin (B1667282) tag, or an affinity resin) through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly specific and can be performed under mild, aqueous conditions, making it suitable for use with sensitive biological samples.

This strategy has been employed to label a variety of biomolecules, enabling the study of their localization, interactions, and dynamics within living cells. The ability to introduce a reactive "handle" like the alkyne group into a biological system with minimal perturbation is a significant advantage of using reagents like this compound.

Role in the Development of Novel Reagents and Catalytic Systems

The reactivity of this compound also extends to the development of new reagents and catalysts. The alkyne functionality can be used to synthesize novel ligands for metal-based catalysts. For example, the alkyne can be incorporated into a larger ligand structure, and the resulting ligand can then be complexed with a metal center to create a catalyst with unique steric and electronic properties.

Furthermore, the compound can serve as a precursor for the synthesis of organocatalysts. The non-3-ynyl chain can be functionalized to include catalytically active moieties. The ability to readily introduce this specific nine-carbon alkyne-containing fragment allows for the systematic modification of catalyst structures to optimize their activity and selectivity for a particular transformation.

Contributions to Polymer and Material Science through Targeted Chemical Transformations

In polymer and material science, this compound offers a route to functionalized polymers and materials. The compound can be used as a monomer or a chain-terminating agent in polymerization reactions. For example, the tosylate group can be displaced by a polymerizable group, and the resulting monomer can be incorporated into a polymer chain, introducing pendant alkyne groups.

These alkyne-functionalized polymers can then be modified post-polymerization using click chemistry. This allows for the attachment of a wide variety of functional molecules to the polymer backbone, leading to materials with tailored properties such as altered solubility, thermal stability, or the ability to bind specific targets. This approach is particularly useful for creating "smart" materials that can respond to external stimuli.

Another application in this area is the surface modification of materials. Surfaces can be functionalized with nucleophilic groups that can react with this compound, thereby introducing alkyne groups onto the surface. These alkyne-modified surfaces can then be further functionalized using click chemistry to attach molecules that impart desired properties, such as biocompatibility, hydrophobicity, or specific binding capabilities.

Viii. Future Research Directions and Perspectives

Development of More Sustainable and Green Synthetic Protocols

The conventional synthesis of non-3-ynyl 4-methylbenzenesulfonate (B104242) involves the esterification of non-3-yn-1-ol (B1266180) with 4-methylbenzenesulfonic acid, often utilizing reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP). While effective, these methods can generate significant chemical waste. Future research should prioritize the development of more environmentally benign synthetic strategies.

Key areas of focus include:

Catalytic Systems: Exploring novel, non-toxic catalysts to replace traditional activating agents. For instance, the use of ytterbium(III) trifluoromethanesulfonate (B1224126) has shown promise in catalyzing the tosylation of alcohols under neutral and mild conditions, offering a pathway to high yields and easy product purification.

Aqueous Reaction Media: Investigating the use of water as a solvent is a cornerstone of green chemistry. The use of concentrated aqueous solutions of sodium tosylate has been shown to be an effective and recyclable medium for various reactions, including oxidations and nucleophilic substitutions. cymitquimica.com Applying such hydrotropic solutions to the synthesis of non-3-ynyl 4-methylbenzenesulfonate could significantly reduce the reliance on volatile organic solvents.

Alternative Reagents: The development of protocols that avoid hazardous reagents is crucial. For example, visible-light-induced methods for the synthesis of sulfonic esters from arylazo sulfones and alcohols, using a copper catalyst, represent a milder and more sustainable alternative to traditional methods that rely on sulfonyl chlorides. nih.gov

Waste Valorization: Research into repurposing byproducts of the synthesis is another avenue for greening the process. For example, the sodium tosylate salt generated as a byproduct in some alkylation reactions can be repurposed as a reaction medium for subsequent synthetic steps. researchgate.net

A comparison of traditional and potential green synthetic parameters is presented in Table 1.

Table 1: Comparison of Traditional and Potential Green Synthetic Protocols for this compound

ParameterTraditional MethodPotential Green Method
Solvent Dichloromethane, TetrahydrofuranWater, Aqueous Sodium Tosylate
Catalyst/Reagent DCC, DMAP, Tosyl ChlorideYtterbium(III) triflate, Visible-light photocatalyst
Byproducts Dicyclohexylurea, Pyridinium (B92312) saltsRecyclable catalyst, Benign salts
Energy Input Often requires heating/coolingRoom temperature, Visible light
Atom Economy ModeratePotentially higher

Exploration of Novel Reactivity Modes and Catalytic Systems

The reactivity of this compound is primarily centered around the tosylate as a good leaving group in nucleophilic substitution reactions and the reactivity of the alkyne moiety. Future research should aim to uncover and exploit new reactivity patterns.

Potential areas for exploration include:

Transition-Metal Catalysis: While palladium-catalyzed cross-coupling reactions are known, exploring other transition metals could unlock novel transformations. For instance, rhodium-catalyzed hydroarylation of alkynes bearing a hydroxyl group has been shown to proceed with high selectivity, preventing the common β-hydride elimination pathway. sigmaaldrich.com Applying such a system to this compound could lead to new carbon-carbon bond-forming reactions.

Multi-component Reactions: Designing one-pot, multi-component reactions involving this compound would enhance synthetic efficiency. A visible-light-induced, copper-catalyzed three-component reaction of arylazo sulfones, DABSO (a sulfur dioxide surrogate), and alcohols to form sulfonic esters showcases the potential for such strategies. nih.gov

Strain-Promoted Reactions: The reactivity of the alkyne can be enhanced by inducing ring strain. While this compound is acyclic, its incorporation into macrocyclic structures could enable strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, a powerful tool in bioconjugation and materials science. iktos.ai

Enzyme-Catalyzed Reactions: The use of enzymes to catalyze reactions of tosylates offers high selectivity and mild reaction conditions. Investigating the potential of enzymes to act on this compound could lead to highly specific and sustainable synthetic methods.

Table 2 highlights potential novel reactions and the catalytic systems that could be employed.

Table 2: Potential Novel Reactivity Modes and Catalytic Systems for this compound

Reactivity ModeCatalytic SystemPotential Product Class
Hydroarylation Rh(III)/Ag(I)Aryl-substituted alkenes
Multi-component Sulfonylation Cu(I)/Visible LightComplex sulfonated molecules
Strain-Promoted Cycloaddition N/A (requires incorporation into a strained ring)Triazoles
Enzymatic Desymmetrization Hydrolases, LipasesChiral alcohols/amines

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic protocols for this compound to flow chemistry and automated platforms offers significant advantages in terms of reproducibility, scalability, and safety.

Future research in this area should focus on:

Continuous Flow Synthesis: Developing a continuous flow process for the tosylation of non-3-yn-1-ol would allow for better control over reaction parameters such as temperature and reaction time, potentially leading to higher yields and purity. Flow chemistry is particularly advantageous for handling hazardous reagents and exothermic reactions safely.

Automated Reaction Optimization: Utilizing automated synthesis platforms can accelerate the optimization of reaction conditions. These systems can perform numerous experiments in parallel, systematically varying parameters like catalyst loading, temperature, and solvent to identify the optimal conditions for the synthesis of this compound.

Automated Purification: Integrating automated purification techniques, such as online chromatography, into a flow synthesis setup would enable the direct isolation of the pure product, streamlining the entire synthetic workflow.

On-demand Synthesis: Automated platforms can enable the on-demand synthesis of this compound and its derivatives, which is particularly valuable for producing libraries of compounds for screening purposes or for generating radiolabeled analogs for imaging studies. Platforms like the Synple automated synthesizer, with its pre-filled reagent cartridges, exemplify the move towards "push-button" synthesis. nih.gov

Advanced Computational Design for Predictive Synthesis and Mechanism Understanding

Computational chemistry provides powerful tools for predicting reactivity and elucidating reaction mechanisms, which can guide experimental work and accelerate the discovery of new synthetic methods.

Future computational studies on this compound could include:

Predictive Synthesis: Using artificial intelligence and machine learning algorithms, it is becoming increasingly possible to predict optimal reaction conditions and even novel synthetic routes. Applying these tools to this compound could help in designing more efficient and sustainable synthetic protocols.

Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model reaction pathways and transition states in detail. Such studies could provide a deeper understanding of the nucleophilic substitution reactions of this compound, including the influence of solvents and catalysts on the reaction mechanism (e.g., whether it proceeds via a concerted or stepwise pathway).

Reactivity Prediction: Computational methods can be used to calculate various molecular properties, such as frontier molecular orbital energies (HOMO-LUMO gap) and molecular electrostatic potential, to predict the reactivity of this compound in different chemical environments. This can help in identifying promising new reactions and applications for this compound.

Catalyst Design: Computational screening can be employed to identify optimal catalysts for specific transformations of this compound, reducing the need for extensive experimental screening.

Table 3 outlines key computational approaches and their potential applications in the study of this compound.

Table 3: Advanced Computational Approaches for Studying this compound

Computational MethodApplication
Artificial Intelligence/Machine Learning Predictive synthesis, Reaction optimization
Density Functional Theory (DFT) Mechanism elucidation, Transition state analysis
Molecular Dynamics (MD) Simulations Solvent effects, Conformational analysis
Quantitative Structure-Activity Relationship (QSAR) Prediction of biological activity of derivatives

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